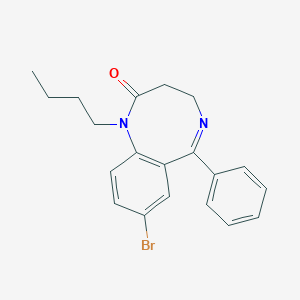
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- is a synthetic organic compound belonging to the benzodiazocin family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as bromination, alkylation, and cyclization to form the desired benzodiazocin structure. Common reagents used in these reactions include bromine, alkyl halides, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzodiazocin derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
相似化合物的比较
Similar Compounds
- 1,5-Benzodiazocin-2(1H)-one, 8-chloro-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-methyl-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-ethyl-1-butyl-3,4-dihydro-6-phenyl-
Uniqueness
The uniqueness of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the butyl group can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
63594-50-3 |
|---|---|
分子式 |
C20H21BrN2O |
分子量 |
385.3 g/mol |
IUPAC 名称 |
8-bromo-1-butyl-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2-one |
InChI |
InChI=1S/C20H21BrN2O/c1-2-3-13-23-18-10-9-16(21)14-17(18)20(22-12-11-19(23)24)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3 |
InChI 键 |
UTTGRPXWQRJCJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)CCN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















